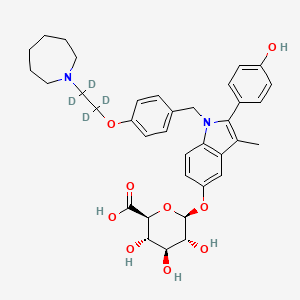

Bazedoxifene-5-glucuronide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C36H42N2O9 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1/i18D2,19D2 |

InChI Key |

PAAXRVKIJQNQMY-OHMFEHQDSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=C2C5=CC=C(C=C5)O)C)N6CCCCCC6 |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bazedoxifene-5-glucuronide-d4: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bazedoxifene-5-glucuronide-d4, a deuterated metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene (B195308). This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and metabolic studies. Detailed experimental protocols for its synthesis, characterization, and application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside visual representations of relevant biological pathways and analytical workflows to support researchers in drug development.

Introduction

Bazedoxifene is a third-generation SERM used for the management of postmenopausal osteoporosis.[1] Like many xenobiotics, Bazedoxifene undergoes extensive phase II metabolism, with glucuronidation being the primary pathway.[2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of more polar and readily excretable metabolites. The major metabolite of Bazedoxifene is Bazedoxifene-5-glucuronide.[2]

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of drugs and their metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using LC-MS/MS, as they mitigate variability in sample processing and matrix effects. This compound, by incorporating four deuterium (B1214612) atoms, serves as an ideal internal standard for the precise measurement of its non-deuterated counterpart in complex biological samples.[3]

Chemical Structure and Properties

The chemical structures of Bazedoxifene, Bazedoxifene-5-glucuronide, and this compound are presented below. The key structural feature of the deuterated metabolite is the incorporation of four deuterium atoms on the indole (B1671886) ring system, which imparts a 4 Dalton mass shift, allowing for its differentiation from the endogenous metabolite by mass spectrometry.

Table 1: Physicochemical Properties

| Property | Bazedoxifene | Bazedoxifene-5-glucuronide | This compound |

| Molecular Formula | C₃₀H₃₄N₂O₃ | C₃₆H₄₂N₂O₉ | C₃₆H₃₈D₄N₂O₉ |

| Molecular Weight | 470.6 g/mol | 646.73 g/mol [4] | 650.77 g/mol [3] |

| CAS Number | 198481-32-2 | 328933-56-8[5] | Not available |

| IUPAC Name | 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | (2S,3S,4S,5R,6S)-6-((1-((4-(2-(azepan-1-yl)ethoxy)phenyl)methyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | (2S,3S,4S,5R,6S)-6-((1-((4-(2-(azepan-1-yl)ethoxy)phenyl)methyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-yl-d4)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |

Bazedoxifene Metabolism and Signaling Pathway

Bazedoxifene exerts its therapeutic effects by binding to estrogen receptors (ERs), acting as an agonist in bone and an antagonist in the uterus and breast tissue.[6] Its metabolism is primarily hepatic, with glucuronidation at the 5-hydroxyl position of the indole ring being the major metabolic route.[2]

Caption: Metabolic pathway of Bazedoxifene to its major glucuronide metabolites.

Bazedoxifene's interaction with estrogen receptors can modulate various downstream signaling pathways, including those involving STAT3 and MAPK, which are implicated in cell proliferation and survival.[7]

Caption: Simplified signaling pathway of Bazedoxifene via estrogen receptors.

Experimental Protocols

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach would involve the chemical or enzymatic glucuronidation of deuterated Bazedoxifene (Bazedoxifene-d4).

Method 1: Enzymatic Synthesis (Illustrative)

This method utilizes liver microsomes containing active UGT enzymes.

-

Materials: Bazedoxifene-d4, human liver microsomes, UDP-glucuronic acid (UDPGA), magnesium chloride (MgCl₂), Tris-HCl buffer (pH 7.4), acetonitrile (B52724), and water.

-

Protocol:

-

Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes.

-

Add Bazedoxifene-d4 (dissolved in a minimal amount of organic solvent) to the mixture.

-

Initiate the reaction by adding UDPGA.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).

-

Terminate the reaction by adding an excess of cold acetonitrile to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing the synthesized this compound.

-

Purify the product using preparative high-performance liquid chromatography (HPLC).

-

Method 2: Chemical Synthesis (General Approach)

Chemical synthesis of glucuronides can be complex but offers higher yields. A common method is the Koenigs-Knorr reaction.

-

Materials: Bazedoxifene-d4, acetobromo-α-D-glucuronic acid methyl ester, a suitable catalyst (e.g., silver carbonate), and appropriate solvents.

-

Protocol:

-

React Bazedoxifene-d4 with acetobromo-α-D-glucuronic acid methyl ester in the presence of a catalyst. This step couples the glucuronic acid moiety to the 5-hydroxyl group of Bazedoxifene-d4.

-

Deprotect the acetyl and methyl ester groups on the glucuronic acid moiety using basic hydrolysis.

-

Purify the final product, this compound, using chromatographic techniques.

-

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the accurate mass of the molecule. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can confirm the structure. The expected [M+H]⁺ ion for this compound would be approximately m/z 651.79. A characteristic neutral loss of 176 Da (the glucuronic acid moiety) would be expected in the MS/MS spectrum, yielding a fragment ion corresponding to protonated Bazedoxifene-d4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The spectra should be compared with those of the non-deuterated standard to confirm the site of glucuronidation and the location of the deuterium labels.

Quantification of Bazedoxifene-5-glucuronide in Biological Samples using LC-MS/MS

This compound is used as an internal standard for the accurate quantification of endogenous Bazedoxifene-5-glucuronide.

Table 2: Example LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the analyte from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Bazedoxifene-5-glucuronide: [To be determined empirically] this compound: [To be determined empirically] |

Sample Preparation Protocol (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the major metabolite of Bazedoxifene in biological matrices. This technical guide has provided a detailed overview of its chemical properties, synthesis, characterization, and application in modern bioanalytical workflows. The provided experimental protocols and diagrams serve as a valuable resource for researchers in the field of drug metabolism, pharmacokinetics, and drug development, facilitating robust and reliable bioanalytical method development and execution.

References

- 1. An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. (2022) | Jean-Yves Sancéau [scispace.com]

- 2. Repurposing the selective estrogen receptor modulator bazedoxifene to suppress gastrointestinal cancer growth | EMBO Molecular Medicine [link.springer.com]

- 3. An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | MDPI [mdpi.com]

- 7. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Bazedoxifene-5-glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bazedoxifene-5-glucuronide-d4, a key deuterated metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene. This stable isotope-labeled internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies. This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data.

Introduction

Bazedoxifene is a third-generation SERM used for the management of postmenopausal osteoporosis and to treat moderate to severe vasomotor symptoms associated with menopause.[1][2] Like many pharmaceuticals, it undergoes extensive metabolism in the body, primarily through glucuronidation, to form more water-soluble compounds that can be readily excreted.[3][4] The major circulating metabolite is Bazedoxifene-5-glucuronide.[5]

For quantitative bioanalytical assays, particularly those employing mass spectrometry, stable isotope-labeled internal standards are essential for achieving high accuracy and precision. This compound serves this purpose, with the deuterium (B1214612) labels providing a distinct mass signature without significantly altering the chemical properties of the molecule.[6]

This guide details a proposed synthetic route for this compound, starting from the commercially available Bazedoxifene-d4. It also provides a thorough description of the analytical techniques used for its characterization and purification.

Synthesis of this compound

The synthesis of this compound involves the chemical conjugation of a deuterated Bazedoxifene precursor with a protected glucuronic acid donor, followed by deprotection. A common and effective method for forming such O-glycosidic bonds is the Koenigs-Knorr reaction.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the coupling of Bazedoxifene-d4 with a protected glucuronic acid bromide, followed by the removal of the protecting groups to yield the final product.

Experimental Protocol: Synthesis

Step 1: Koenigs-Knorr Glucuronidation

-

To a solution of Bazedoxifene-d4 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add silver carbonate (Ag₂CO₃, 2.0 eq).

-

Stir the suspension under an inert atmosphere (argon or nitrogen) at room temperature for 30 minutes.

-

Add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Protect the reaction from light and stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

-

Wash the celite pad with DCM.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude protected this compound.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane.

Step 2: Deprotection

-

Dissolve the purified protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (LiOH, 5.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

-

Remove the organic solvent under reduced pressure.

-

Purify the aqueous residue by preparative High-Performance Liquid Chromatography (HPLC).

-

Lyophilize the pure fractions to obtain this compound as a solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Experimental Workflow for Characterization

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

Expected Results:

| Parameter | Value |

| Retention Time | ~12.5 min |

| Purity | >98% |

Mass Spectrometry (MS)

Protocol:

-

System: High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive)

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode

-

Scan Range: m/z 100-1000

-

Collision Energy (for MS/MS): 20-40 eV

Expected Results:

| Ion | Calculated m/z | Observed m/z | Description |

| [M-H]⁻ | 651.32 | 651.32 | Deprotonated molecular ion |

| [M-H-176]⁻ | 475.25 | 475.25 | Loss of the glucuronic acid moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent

-

Solvent: Methanol-d₄

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Expected ¹H NMR Chemical Shifts (δ, ppm):

| Proton Assignment | Expected Chemical Shift (ppm) |

| Aromatic Protons (Bazedoxifene moiety) | 6.5 - 7.5 |

| Anomeric Proton (Glucuronic acid) | ~4.8 (d, J ≈ 7.5 Hz) |

| Glucuronic acid Protons | 3.2 - 4.0 |

| Methylene Protons (-CH₂-N) | ~2.8 |

| Methyl Protons (-CH₃) | ~2.1 |

Expected ¹³C NMR Chemical Shifts (δ, ppm):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| Anomeric Carbon (Glucuronic acid) | ~101 |

| Carboxyl Carbon (Glucuronic acid) | ~175 |

| Glucuronic acid Carbons | 70 - 80 |

| Aliphatic Carbons | 20 - 60 |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a Koenigs-Knorr reaction, offers a viable method for obtaining this essential internal standard. The comprehensive characterization protocols ensure the unambiguous identification and purity assessment of the final product, making it suitable for demanding bioanalytical applications in drug metabolism and pharmacokinetic research. Researchers and scientists in drug development can utilize this guide as a foundational resource for the in-house preparation and validation of this critical analytical tool.

References

- 1. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Separation of four glucuronides in a single sample by high-pressure liquid chromatography and its use in the determination of UDP glucuronosyltransferase activity toward four aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolism of Bazedoxifene and its Major Glucuronide Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bazedoxifene (B195308), a third-generation selective estrogen receptor modulator (SERM), is primarily metabolized through glucuronidation, a phase II metabolic process. This extensive metabolism results in the formation of two major glucuronide conjugates: bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide (B602037). This guide provides a comprehensive overview of the metabolic pathways, the enzymes involved, quantitative pharmacokinetic data, and the experimental protocols used to elucidate the metabolism of bazedoxifene.

Metabolic Pathway of Bazedoxifene

The primary metabolic route for bazedoxifene is glucuronidation, with minimal to no involvement of cytochrome P450 (CYP) enzymes.[1][2][3] This process is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, predominantly in the intestine and liver.[2][4] The two main metabolites formed are bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide.[2][5] Of these, bazedoxifene-5-glucuronide is the major circulating metabolite, with plasma concentrations approximately 10 times higher than that of the parent drug.[4][6]

The UGT isoenzymes primarily responsible for the glucuronidation of bazedoxifene are UGT1A1, UGT1A8, and UGT1A10.[3][7] In vitro studies have shown that in intestinal microsomes, both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide are major metabolites, whereas bazedoxifene-4'-glucuronide is the predominant metabolite in liver microsomes and hepatocytes.[7][8]

Quantitative Pharmacokinetic Data

Following oral administration, bazedoxifene is rapidly absorbed.[1] The majority of the administered dose is eliminated in the feces, with very little excreted in the urine, suggesting extensive biliary excretion and potential enterohepatic recirculation.[1][6]

Table 1: Pharmacokinetic Parameters of Bazedoxifene and its Metabolites

| Parameter | Value | Reference |

| Bazedoxifene | ||

| Absolute Bioavailability | ~6% | [5] |

| Tmax (single 20 mg dose) | ~2 hours | [5] |

| Volume of Distribution (3 mg IV) | 14.7 ± 3.9 L/kg | [5] |

| Plasma Protein Binding | 98-99% | [4] |

| Elimination Half-life | ~30 hours | [4] |

| Metabolites | ||

| Bazedoxifene-5-glucuronide | Constitutes up to 95% of circulating radioactivity. | [1] |

| Bazedoxifene-4'-glucuronide | A minor metabolite, constituting up to 20% of circulating radioactivity. | [1] |

| Unchanged Bazedoxifene | Represents 0 to 13% of the radioactivity in most plasma samples. | [1] |

Table 2: Excretion of [14C]Bazedoxifene following a single 20 mg oral dose in postmenopausal women

| Excretion Route | Mean Recovery of Radioactive Dose (%) | Reference |

| Feces | 84.7% | [1] |

| Urine | 0.81% | [1] |

| Total Recovery | 85.6% | [1] |

Experimental Protocols

The metabolism of bazedoxifene has been investigated through a series of in vivo and in vitro studies.

In Vivo Human Metabolism Study

Objective: To determine the disposition and metabolic fate of bazedoxifene in healthy postmenopausal women.

Methodology:

-

Study Population: Healthy postmenopausal women.[1]

-

Dosing: A single oral dose of 20 mg of [14C]bazedoxifene was administered.[1]

-

Sample Collection: Blood, urine, and fecal samples were collected at frequent intervals for up to 10 days post-dose.[1]

-

Analysis:

-

Total radioactivity in plasma, blood, urine, and fecal homogenates was measured.[1]

-

Metabolite profiling in plasma and feces was conducted using high-performance liquid chromatography (HPLC) with a radioactivity flow detector.[1]

-

The structures of the metabolites were confirmed using liquid chromatography-mass spectrometry (LC-MS).[1]

-

In Vitro Metabolism Studies

Objective: To identify the enzymes and tissues involved in bazedoxifene glucuronidation.

Methodology:

-

Systems: Human hepatocytes, human liver microsomes, and human intestinal microsomes were used.[7]

-

Incubation: [14C]Bazedoxifene was incubated with the different in vitro systems.[7]

-

Metabolite Identification: Metabolites were identified and quantified, revealing the formation of bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.[7][8]

-

Enzyme Kinetics: The kinetic parameters (Km and Vmax) for the formation of the glucuronide conjugates were determined using specific UGT isoforms (UGT1A1, UGT1A8, and UGT1A10).[7]

Table 3: Kinetic Parameters for Bazedoxifene Glucuronidation in vitro

| Enzyme System | Metabolite | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Liver Microsomes | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |

| Duodenum Microsomes | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |

| Jejunum Microsomes | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |

| UGT1A1 | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |

| UGT1A8 | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |

| UGT1A10 | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |

| Duodenum Microsomes | BZA-5'-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 | [7] |

| Jejunum Microsomes | BZA-5'-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 | [7] |

| UGT1A8 | BZA-5'-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 | [7] |

| UGT1A10 | BZA-5'-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 | [7] |

| Formation of bazedoxifene-5-glucuronide was too low to determine kinetic parameters in liver microsomes and with UGT1A1.[7] |

Drug-Drug Interactions

Given that bazedoxifene is primarily metabolized by UGT enzymes, there is a potential for drug-drug interactions with substances that induce or inhibit these enzymes.[4] Co-administration with potent UGT inducers such as rifampin, phenobarbital, carbamazepine, and phenytoin (B1677684) may increase the metabolism of bazedoxifene, potentially leading to reduced systemic exposure and efficacy.[2][9] Conversely, UGT inhibitors could potentially increase bazedoxifene concentrations.

Conclusion

The metabolism of bazedoxifene is well-characterized and dominated by glucuronidation, leading to the formation of bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide. The UGT1A family of enzymes, particularly UGT1A1, UGT1A8, and UGT1A10, play a crucial role in this process, which occurs in both the intestine and the liver. The resulting metabolites are primarily excreted in the feces. Understanding these metabolic pathways is critical for predicting potential drug-drug interactions and for the continued clinical development and safe use of bazedoxifene.

References

- 1. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pfizermedical.com [pfizermedical.com]

- 7. In vitro metabolism, permeability, and efflux of bazedoxifene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Bazedoxifene/conjugated estrogens dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

An In-depth Technical Guide to the Role of UGT Enzymes in Bazedoxifene Glucuronidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bazedoxifene (B195308), a third-generation selective estrogen receptor modulator (SERM), is primarily eliminated through metabolic clearance, with glucuronidation being the principal pathway.[1] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is critical for the drug's pharmacokinetics and disposition. Bazedoxifene undergoes extensive metabolism in both the intestine and the liver, with little to no involvement of cytochrome P450-mediated pathways.[2][3] The primary metabolites are two monoglucuronides: bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide.[4][5] The major circulating metabolite is bazedoxifene-5-glucuronide, which can reach plasma concentrations approximately 10 times higher than the parent drug.[4][6] In vitro studies have identified UGT1A1, UGT1A8, and UGT1A10 as the most active isoforms in this metabolic process, highlighting the importance of both hepatic and extrahepatic glucuronidation.[3] This guide provides a detailed overview of the key UGT enzymes involved, quantitative kinetic data, and standardized experimental protocols for studying bazedoxifene glucuronidation.

Key UGT Enzymes in Bazedoxifene Metabolism

Bazedoxifene is metabolized at two positions, forming bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. The formation of these metabolites is tissue-specific and catalyzed by distinct UGT isoforms.

-

Hepatic Metabolism: In human liver microsomes and hepatocytes, bazedoxifene-4'-glucuronide is the predominant metabolite formed.[3] The key hepatic enzyme responsible for this reaction is UGT1A1 .[3]

-

Intestinal (Extrahepatic) Metabolism: The intestinal tract plays a crucial role in the presystemic clearance of bazedoxifene.[3] In intestinal microsomes (duodenum and jejunum), both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide are formed as major metabolites.[3] The primary extrahepatic UGTs involved are UGT1A8 and UGT1A10 .[3][6] These isoforms are expressed in the gastrointestinal tract but are absent in the liver.[7]

While UGT1A1, UGT1A8, and UGT1A10 are the most active, other isoforms including UGT1A3, 1A4, 1A6, 1A7, 1A9, 2B4, 2B7, 2B15, and 2B17 have shown some, albeit minor, catalytic activity towards bazedoxifene.[3]

Metabolic Pathway Visualization

The metabolic conversion of bazedoxifene to its primary glucuronide metabolites is driven by specific UGT enzymes in the liver and intestine.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the formation of bazedoxifene glucuronides have been determined using various in vitro systems, including human liver, duodenum, and jejunum microsomes, as well as recombinant UGT isoforms.[3][8] These data are crucial for understanding the efficiency and capacity of different enzymes and tissues in metabolizing bazedoxifene.

Table 1: Kinetic Parameters for Bazedoxifene-4'-Glucuronide Formation [3][8]

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) |

| Human Liver Microsomes | 5.1 | 0.8 |

| Human Duodenum Microsomes | 18.2 | 2.9 |

| Human Jejunum Microsomes | 13.9 | 2.0 |

| Recombinant UGT1A1 | 33.1 | 1.1 |

| Recombinant UGT1A8 | 10.9 | 1.5 |

| Recombinant UGT1A10 | 11.1 | 1.1 |

Table 2: Kinetic Parameters for Bazedoxifene-5-Glucuronide Formation [3][8]

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) |

| Human Duodenum Microsomes | 11.1 | 1.2 |

| Human Jejunum Microsomes | 7.9 | 0.7 |

| Recombinant UGT1A8 | 5.3 | 0.2 |

| Recombinant UGT1A10 | 2.5 | 0.1 |

Note: The formation of bazedoxifene-5-glucuronide in liver microsomes and by UGT1A1 was too low to be accurately determined.[3][8]

Detailed Experimental Protocols

Characterizing the glucuronidation of bazedoxifene in vitro requires a standardized methodology. The following protocol is a synthesis of methods described in peer-reviewed literature for conducting microsomal incubation assays.[3][9]

Objective: To determine the kinetic parameters (Km and Vmax) of bazedoxifene glucuronidation in human liver or intestinal microsomes.

Materials:

-

Substrate: Bazedoxifene

-

Enzyme Source: Pooled human liver microsomes (HLM) or human intestinal microsomes (HIM)

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Activating Agent: Alamethicin (B1591596)

-

Buffer: 100 mM Tris-HCl buffer (pH 7.4)

-

Cofactor Solution: 10 mM Magnesium Chloride (MgCl₂)

-

Quenching Solution: Acetonitrile or Methanol, often containing an internal standard

-

Instrumentation: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry)

Procedure:

-

Microsome Preparation:

-

Thaw pooled human microsomes on ice.

-

Pre-incubate the microsomes with alamethicin (e.g., 50 µg per mg of microsomal protein) on ice for 15-20 minutes. This permeabilizes the microsomal membrane to ensure UDPGA access to the UGT active site.

-

-

Incubation Mixture Preparation:

-

Prepare incubation tubes containing Tris-HCl buffer, MgCl₂, and the alamethicin-activated microsomes.

-

Add varying concentrations of bazedoxifene (e.g., spanning a range from 0.5 µM to 100 µM) to the tubes.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Termination:

-

Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA (e.g., 5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for protein concentration and time.

-

Terminate the reaction by adding 2-3 volumes of cold quenching solution (e.g., acetonitrile). The addition of an organic solvent precipitates the proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction tubes thoroughly.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analytical Quantification:

-

Analyze the samples using a validated LC-MS/MS method to separate and quantify the formation of bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.

-

Generate a standard curve for each metabolite to allow for absolute quantification.

-

-

Data Analysis:

-

Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vitro bazedoxifene glucuronidation assay.

Conclusion

The glucuronidation of bazedoxifene is a complex process involving multiple UGT enzymes with distinct tissue-specific activities. UGT1A1 is the primary hepatic enzyme responsible for forming bazedoxifene-4'-glucuronide, while the extrahepatic enzymes UGT1A8 and UGT1A10, located in the intestine, are crucial for forming both bazedoxifene-4'-glucuronide and the major circulating metabolite, bazedoxifene-5-glucuronide.[3][6] This significant contribution of intestinal metabolism to the drug's presystemic clearance underscores the need to consider both hepatic and extrahepatic pathways in pharmacokinetic modeling and drug-drug interaction studies.[3] The provided kinetic data and experimental protocols offer a robust framework for researchers to further investigate the metabolism of bazedoxifene and other SERMs.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Studies on the substrate specificity of human intestinal UDP- lucuronosyltransferases 1A8 and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Metabolic Journey of Bazedoxifene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), represents a significant advancement in the management of postmenopausal osteoporosis. Its discovery and development were driven by the need for a therapy that could provide the bone-protective benefits of estrogen while minimizing the risks associated with traditional hormone replacement therapy, particularly in the uterus and breast. This in-depth technical guide explores the core aspects of Bazedoxifene's discovery, its mechanism of action, and the metabolic pathways it undergoes, providing valuable insights for researchers and professionals in the field of drug development.

Genesis of Bazedoxifene: From Bench to Clinical Candidate

The development of Bazedoxifene emerged from a strategic lead optimization process, building upon the foundation of existing SERMs.[1] The molecular architecture of Raloxifene, a second-generation SERM, served as the primary template.[2] The key structural modification involved the substitution of Raloxifene's benzothiophene (B83047) core with an indole (B1671886) ring, a change that proved pivotal in refining the compound's biological activity profile.[2] This structural alteration was a result of extensive structure-activity relationship (SAR) studies aimed at enhancing tissue selectivity and improving the overall therapeutic index.

The discovery process involved a rigorous screening cascade to identify a compound with an optimal balance of estrogen receptor agonist and antagonist activities in different tissues. This process, from initial hit identification to the selection of Bazedoxifene as a clinical candidate, is outlined in the workflow below.

Quantitative Profile of Bazedoxifene

The efficacy and safety of Bazedoxifene are underpinned by its specific binding affinity for estrogen receptors and its pharmacokinetic profile. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) |

| Bazedoxifene | 26 | 99 |

Data from in vitro binding assays.

Table 2: Preclinical Efficacy in Ovariectomized (OVX) Animal Models

| Animal Model | Dose | Outcome |

| Rat | 0.3 mg/kg/day | Maintained bone mass and vertebral compressive strength |

| Monkey | 0.2 - 25 mg/kg/day | Prevented OVX-induced bone loss |

These studies demonstrate Bazedoxifene's ability to prevent bone loss in preclinical models of postmenopausal osteoporosis.

Table 3: Clinical Efficacy in Postmenopausal Women (2-Year Study)

| Treatment Group | Mean % Change in Lumbar Spine BMD | Mean % Change in Total Hip BMD |

| Bazedoxifene 20 mg | +1.41% | - |

| Bazedoxifene 40 mg | +1.49% | - |

| Placebo | - | - |

BMD: Bone Mineral Density. Data represents the mean difference in percent change from baseline compared to placebo.[3][4]

Table 4: Pharmacokinetic Parameters of Bazedoxifene in Healthy Postmenopausal Women

| Parameter | Value |

| Tmax (hours) | ~2 |

| Absolute Bioavailability | ~6% |

| Volume of Distribution (Vd) | 14.7 ± 3.9 L/kg |

| Plasma Protein Binding | 98-99% |

| Elimination Half-life (t½) | ~30 hours |

Metabolic Fate of Bazedoxifene

The metabolism of Bazedoxifene is a critical determinant of its systemic exposure and duration of action. The primary metabolic pathway is glucuronidation, which occurs mainly in the intestine and liver.[3] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A8 and UGT1A10 being key enzymes in the intestinal wall.[3] Cytochrome P450-mediated metabolism plays a minimal role in the clearance of Bazedoxifene.[7]

The two primary metabolites are:

-

Bazedoxifene-5-glucuronide: The major circulating metabolite, with plasma concentrations approximately 10-fold higher than the parent drug.[3]

-

Bazedoxifene-4'-glucuronide (B602037): A minor metabolite.[7]

The metabolic conversion of Bazedoxifene to its glucuronide conjugates is depicted below.

Table 5: Pharmacokinetic Parameters of Bazedoxifene Metabolites

Currently, detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) specifically for bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide in humans are not extensively published in the readily available literature. However, it is known that the plasma concentrations of bazedoxifene-5-glucuronide are approximately 10-fold higher than that of the unchanged drug.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Bazedoxifene and Related Substances

This method is suitable for the quantitative determination of Bazedoxifene acetate (B1210297) and its impurities.

-

Chromatographic System:

-

Column: X-terra RP-18, 150 × 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 10 mM K₂HPO₄ (pH adjusted to 8.3 with orthophosphoric acid) and acetonitrile (B52724) (70:30, v/v).

-

Mobile Phase B: Water and acetonitrile (10:90, v/v).

-

Gradient Program:

-

0.01 - 5 min: 32% B

-

5 - 7 min: 32% to 100% B

-

7 - 15 min: 100% B

-

15 - 16 min: 100% to 32% B

-

16 - 18 min: 32% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 5 µL.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bazedoxifene and Metabolite Identification in Plasma

This protocol provides a general framework for the analysis of Bazedoxifene and its metabolites in plasma.

-

Sample Preparation:

-

Plasma samples are thawed at room temperature.

-

For Bazedoxifene, liquid-liquid extraction is performed.

-

For glucuronide metabolites, enzymatic hydrolysis with β-glucuronidase may be required prior to extraction to measure the total (free + conjugated) concentration.

-

The extracted samples are reconstituted in the mobile phase.

-

-

LC-MS/MS System:

-

Liquid Chromatography: A high-performance liquid chromatography system capable of gradient elution. The specific column and mobile phase composition would need to be optimized for the separation of Bazedoxifene and its glucuronide metabolites.

-

Mass Spectrometry: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Bazedoxifene and its metabolites.

-

Molecular Mechanism and Signaling Pathways

Bazedoxifene exerts its tissue-selective effects by differentially modulating the activity of estrogen receptors α (ERα) and β (ERβ).[4] The binding of Bazedoxifene to the estrogen receptor induces a unique conformational change in the receptor protein. This altered conformation influences the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific gene regulation.

-

In Bone: Bazedoxifene acts as an estrogen agonist. The Bazedoxifene-ER complex recruits co-activators, leading to the transcription of genes that inhibit osteoclast activity and promote osteoblast survival, thereby reducing bone resorption and increasing bone mineral density.

-

In Breast and Uterine Tissue: Bazedoxifene acts as an estrogen antagonist. In these tissues, the Bazedoxifene-ER complex preferentially recruits co-repressors, which block the transcription of estrogen-responsive genes involved in cell proliferation.[5] This antagonistic effect is crucial for its favorable safety profile in these tissues.

Beyond its classical nuclear receptor signaling, Bazedoxifene has also been shown to inhibit the IL-6/GP130 signaling pathway.[8] This inhibition can lead to the downregulation of downstream signaling cascades, including the STAT3, AKT, and ERK pathways, which are implicated in cell proliferation and survival.[9]

The following diagram illustrates the tissue-specific signaling of Bazedoxifene.

Conclusion

The discovery of Bazedoxifene is a testament to the power of rational drug design and a deep understanding of receptor biology. Its unique chemical structure, born from the optimization of a known SERM template, confers a desirable tissue-selective profile. The primary metabolic pathway of glucuronidation leads to the formation of metabolites that are readily excreted. The detailed understanding of its pharmacology, metabolism, and mechanism of action provides a solid foundation for its clinical application and for the future development of next-generation SERMs. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of women's health and osteoporosis treatment.

References

- 1. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bazedoxifene for the prevention of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis for Bazedoxifene-5-glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for the isotopically labeled reference standard, Bazedoxifene-5-glucuronide-d4. This document is crucial for ensuring the quality, identity, and purity of the standard, which is vital for its use in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.

Introduction to this compound

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. Its major metabolic pathway is glucuronidation, with Bazedoxifene-5-glucuronide being a primary metabolite. This compound is a deuterium-labeled internal standard essential for the accurate quantification of Bazedoxifene-5-glucuronide in biological matrices. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample processing and instrument response.

Representative Certificate of Analysis

A Certificate of Analysis for a high-purity reference standard like this compound provides a summary of its identity, purity, and other critical quality attributes. Below are tables summarizing the typical quantitative data found on a CoA for this compound.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | N/A |

| Molecular Formula | C₃₆H₃₈D₄N₂O₉ |

| Molecular Weight | 650.75 g/mol |

| Appearance | Off-White to Pale Yellow Solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage Conditions | -20°C, protect from light and moisture |

Table 2: Purity and Assay Data

| Test | Method | Result |

| Purity (by HPLC) | HPLC-UV | 99.5% |

| Purity (by qNMR) | ¹H-NMR | 99.2% |

| Isotopic Purity | LC-MS | 99.6% D₄ |

| Loss on Drying (LOD) | Gravimetric | < 0.5% |

| Residual Solvents | GC-HS | Meets USP <467> limits |

| Elemental Impurities | ICP-MS | Meets USP <232> limits |

| Assay (as is) | Mass Balance | 98.8% |

Table 3: Identity Confirmation

| Test | Method | Result |

| ¹H-NMR Spectroscopy | 500 MHz in DMSO-d₆ | Conforms to structure |

| Mass Spectrometry | ESI-MS | Conforms to molecular weight |

| FT-IR Spectroscopy | ATR | Conforms to reference spectrum |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.

-

Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

-

Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.

Purity Determination by Quantitative NMR (qNMR)

-

Instrumentation: Bruker Avance 500 MHz NMR spectrometer or equivalent.

-

Internal Standard: Maleic acid (certified reference material).

-

Solvent: DMSO-d₆.

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆.

-

¹H-NMR Parameters:

-

Pulse Program: zg30

-

Relaxation Delay (d1): 30 s

-

Number of Scans: 16

-

-

Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

-

Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the known internal standard, taking into account the molecular weights and number of protons for each.

Isotopic Purity by Mass Spectrometry (LC-MS)

-

Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Data Acquisition: Full scan from m/z 600-660.

-

Sample Infusion: Infuse a 1 µg/mL solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid directly into the mass spectrometer.

-

Calculation: The isotopic purity is determined by calculating the relative abundance of the d₄ isotopologue compared to the sum of the abundances of all detected isotopologues (d₀ to d₄).[1]

Mandatory Visualizations

Bazedoxifene Metabolism Pathway

The primary metabolic pathway for Bazedoxifene involves glucuronidation at two main positions, the 5-hydroxyl group on the indole (B1671886) ring and the 4'-hydroxyl group on the phenyl ring. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

Analytical Workflow for CoA

The workflow for generating a Certificate of Analysis involves a series of analytical tests to confirm the identity, purity, and quality of the reference standard.

References

An In-depth Technical Guide to Bazedoxifene-5-glucuronide-d4 for Researchers

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on Bazedoxifene-5-glucuronide-d4. The document outlines its primary applications, commercial availability, and typical analytical specifications. Furthermore, it details a representative experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays and illustrates the key signaling pathways of its parent compound, Bazedoxifene.

Introduction to this compound

This compound is the deuterium-labeled form of Bazedoxifene-5-glucuronide, the major metabolite of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis and to treat moderate to severe vasomotor symptoms associated with menopause.[1][2] The deuterated glucuronide metabolite serves as an invaluable tool in analytical and pharmacokinetic studies. Its primary application is as an internal standard for the accurate quantification of Bazedoxifene and its metabolites in biological matrices.[3] The stable isotope label ensures that its chemical and physical properties are nearly identical to the endogenous metabolite, but it can be distinguished by its mass, which is crucial for mass spectrometry-based detection methods.[3]

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in reference standards and research chemicals. While a specific Certificate of Analysis is not publicly available, the following tables summarize the commercial sources and typical product specifications for such an analytical standard.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Veeprho | --INVALID-LINK-- | Offers a range of Bazedoxifene impurities and metabolites.[3][4] |

| LGC Standards | --INVALID-LINK-- | Provides certified reference materials.[5] |

| Alfa Chemistry | --INVALID-LINK-- | Supplies stable isotope-labeled compounds for research use.[6] |

Table 2: Typical Quantitative Data for this compound Analytical Standard

| Parameter | Specification | Description |

| Chemical Formula | C₃₆H₃₈D₄N₂O₉ | The molecular formula of the deuterated compound. |

| Molecular Weight | ~650.77 g/mol | The mass of one mole of the substance. |

| Purity | ≥98% | Typically determined by HPLC or LC-MS. |

| Isotopic Purity | ≥99% atom % D | The percentage of deuterium (B1214612) enrichment. |

| Format | Solid (lyophilized powder) or solution | Often supplied as a solid to be reconstituted or as a pre-made solution in a specified solvent (e.g., methanol, acetonitrile). |

| Storage | -20°C or -80°C | Recommended storage temperature to ensure stability. |

| Solubility | Soluble in methanol, DMSO, or other organic solvents | Information on suitable solvents for reconstitution. |

Experimental Protocols

The primary use of this compound is as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS, to determine the concentration of Bazedoxifene and its metabolites in biological samples like plasma or urine.

Quantification of Bazedoxifene in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general workflow for the sample preparation and analysis. Optimization of specific parameters will be required for individual laboratory setups and instrumentation.

3.1.1. Materials and Reagents

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Bazedoxifene analytical standard

-

This compound (Internal Standard - IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized or Milli-Q

-

96-well plates or microcentrifuge tubes

3.1.2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of Bazedoxifene and this compound (e.g., 1 mg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions of the Bazedoxifene stock solution in a suitable solvent (e.g., 50:50 ACN:water) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

-

Calibration Curve and QC Samples: Spike blank human plasma with the Bazedoxifene working solutions to create a calibration curve (e.g., 0.1 to 200 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

3.1.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a 96-well plate or microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex thoroughly for 1-2 minutes.

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 80:20 water:acetonitrile with 0.1% formic acid).

3.1.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Bazedoxifene and this compound need to be determined and optimized. For example:

-

Bazedoxifene: m/z 471.3 → [product ion]

-

This compound: m/z 651.3 → [product ion]

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

-

3.1.5. Data Analysis

-

Quantify Bazedoxifene in the unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Signaling Pathways of the Parent Compound: Bazedoxifene

As this compound is primarily a metabolite and an analytical tool, its direct pharmacological activity on signaling pathways is not a focus of research. The relevant signaling pathways are those modulated by the parent drug, Bazedoxifene.

Estrogen Receptor Signaling Pathway

Bazedoxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ) and exhibits tissue-specific agonist or antagonist activity.[7] In bone, it acts as an agonist, promoting bone density. In the uterus and breast tissue, it acts as an antagonist, inhibiting estrogen-driven cell proliferation.[7]

IL-6/GP130 Signaling Pathway

Recent studies have shown that Bazedoxifene can also act as an inhibitor of the Interleukin-6 (IL-6) signaling pathway by targeting the glycoprotein (B1211001) 130 (GP130) receptor.[1][2] This pathway is implicated in various inflammatory processes and cancers. By inhibiting this pathway, Bazedoxifene can suppress the downstream activation of JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK signaling cascades.[1]

Conclusion

This compound is an essential analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the reliable and accurate quantification of Bazedoxifene in biological matrices. This guide provides a foundational understanding of its properties, commercial availability, and a practical framework for its application in a laboratory setting. Furthermore, the elucidation of the signaling pathways of the parent compound, Bazedoxifene, offers a broader context for its pharmacological relevance.

References

- 1. mdpi.com [mdpi.com]

- 2. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. Bazedoxifene-d4 5-beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

A Technical Guide to the Physicochemical Properties of Deuterated Bazedoxifene Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of deuterated Bazedoxifene glucuronide. Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily metabolized via glucuronidation.[1][2] The deuteration of drug molecules is an emerging strategy to enhance their pharmacokinetic profiles.[3][4] This document consolidates available data on Bazedoxifene and its major metabolite, Bazedoxifene-5-glucuronide, while also exploring the anticipated impact of deuterium (B1214612) substitution on its physicochemical characteristics. Detailed experimental protocols for the synthesis and analysis of this deuterated metabolite are proposed, and its role in relevant signaling pathways is illustrated. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of Bazedoxifene and its metabolites.

Introduction

Bazedoxifene is a selective estrogen receptor modulator (SERM) utilized in the management of postmenopausal osteoporosis and to alleviate vasomotor symptoms associated with menopause.[1] Its therapeutic effects are mediated through differential agonist and antagonist actions on estrogen receptors in various tissues.[2] The primary metabolic pathway for Bazedoxifene involves extensive glucuronidation by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), leading to the formation of Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide.[1][2] Of these, Bazedoxifene-5-glucuronide is the major circulating metabolite, with plasma concentrations approximately 10-fold higher than the parent drug.[1]

The strategic incorporation of deuterium at specific molecular positions can alter a drug's metabolic fate, often leading to a reduced rate of metabolism and an improved pharmacokinetic profile. This "deuterium effect" has garnered significant interest in drug development. This guide focuses on the physical and chemical properties of deuterated Bazedoxifene glucuronide, providing a foundational understanding for its synthesis, characterization, and potential therapeutic implications.

Physicochemical Properties

Bazedoxifene-5-Glucuronide (Non-Deuterated)

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₂N₂O₉ | [5] |

| Molecular Weight | 646.73 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be more water-soluble than Bazedoxifene | [6][7] |

| Melting Point | Not reported | - |

Predicted Properties of Deuterated Bazedoxifene Glucuronide

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can subtly influence a molecule's physicochemical properties. The magnitude of these changes depends on the number and location of deuterium atoms.

| Property | Predicted Change upon Deuteration | Rationale |

| Molecular Weight | Increase | Each deuterium atom adds approximately 1.006 Da to the molecular weight compared to protium. |

| Melting Point | May decrease slightly | Deuteration can sometimes lead to a lower melting point and heat of fusion.[8] |

| Solubility | May increase | Studies have shown that deuteration can increase the aqueous solubility of some compounds.[8] |

| Spectroscopic Properties | Shift in vibrational frequencies (IR/Raman), altered chemical shifts (NMR), and mass shifts (MS) | The increased mass of deuterium affects bond vibrational energies and nuclear magnetic resonance. |

Experimental Protocols

The following sections outline detailed methodologies for the synthesis and analysis of deuterated Bazedoxifene glucuronide. These protocols are based on established methods for the synthesis of deuterated compounds and the analysis of glucuronides.

Synthesis of Deuterated Bazedoxifene Glucuronide

The synthesis of deuterated Bazedoxifene glucuronide can be approached by either synthesizing deuterated Bazedoxifene first, followed by enzymatic glucuronidation, or through a complete chemical synthesis route incorporating deuterated starting materials.

Workflow for the Chemo-enzymatic Synthesis of Deuterated Bazedoxifene Glucuronide

Caption: Chemo-enzymatic synthesis of deuterated Bazedoxifene glucuronide.

Protocol:

-

Synthesis of Deuterated Bazedoxifene:

-

Utilize deuterated starting materials in a synthetic route analogous to those reported for non-deuterated Bazedoxifene. The position and number of deuterium atoms will be determined by the choice of these precursors.

-

-

Enzymatic Glucuronidation:

-

Dissolve the synthesized deuterated Bazedoxifene in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add recombinant human UGT enzymes (e.g., UGT1A8 and UGT1A10, which are known to metabolize Bazedoxifene).[1]

-

Initiate the reaction by adding the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Incubate the reaction mixture at 37°C for a predetermined period (e.g., 1-4 hours).

-

-

Purification:

-

Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge the mixture to precipitate proteins.

-

Isolate the deuterated Bazedoxifene glucuronide from the supernatant using preparative high-performance liquid chromatography (HPLC).

-

Analytical Characterization

The characterization of the synthesized deuterated Bazedoxifene glucuronide would involve a combination of chromatographic and spectroscopic techniques.

Analytical Workflow for Characterization

Caption: Analytical workflow for the characterization of deuterated Bazedoxifene glucuronide.

Protocols:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) with a modifier (e.g., 0.1% formic acid).

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in both positive and negative ion modes. A neutral loss scan for the glucuronide moiety (176 Da) can be used to selectively detect glucuronide conjugates.[9]

-

Expected Outcome: Confirmation of the molecular weight increase corresponding to the number of incorporated deuterium atoms and fragmentation patterns consistent with the structure.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Use an Orbitrap or FT-ICR mass spectrometer to obtain a high-resolution mass spectrum.

-

Expected Outcome: Accurate mass measurement to confirm the elemental composition and verify the successful incorporation of deuterium.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: Acquire ¹H, ¹³C, and ²H NMR spectra.

-

Expected Outcome:

-

¹H NMR: Disappearance or reduction in the intensity of signals corresponding to the positions of deuteration.

-

¹³C NMR: Potential small upfield shifts for carbons attached to deuterium.

-

²H NMR: Direct observation of signals for the incorporated deuterium atoms, confirming their location in the molecule.[10]

-

-

Signaling Pathways

Bazedoxifene exerts its effects by modulating various signaling pathways. As a SERM, its primary interaction is with estrogen receptors, but it also influences other key cellular signaling cascades.

Simplified Signaling Pathways of Bazedoxifene

Caption: Bazedoxifene's modulation of key signaling pathways.

Bazedoxifene's anticancer activity has been attributed to its ability to inhibit STAT3, PI3K/AKT, and MAPK signaling pathways, leading to the induction of apoptosis. It also interferes with IL-6 signaling through the gp130 receptor. The deuteration of Bazedoxifene glucuronide is not expected to alter these fundamental mechanisms of action but may influence the duration and intensity of these effects due to altered pharmacokinetics.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of deuterated Bazedoxifene glucuronide. While direct experimental data remains to be established, the provided information on the non-deuterated form, coupled with the predictable effects of deuteration, offers a strong starting point for researchers. The detailed experimental protocols for synthesis and analysis are designed to facilitate further investigation into this promising molecule. A thorough characterization of deuterated Bazedoxifene glucuronide will be crucial in elucidating its potential for improved therapeutic efficacy and safety in clinical applications.

References

- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Unseen Hand: A Technical Guide to Stable Isotope Labeling in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug development, understanding how a potential therapeutic is absorbed, distributed, metabolized, and excreted (ADME) is paramount. Among the sophisticated tools available to researchers, stable isotope labeling (SIL) has emerged as a powerful and indispensable technique. By subtly altering the mass of a drug molecule without changing its fundamental chemical properties, scientists can unlock a wealth of information about its metabolic fate. This guide provides an in-depth exploration of the core principles, experimental methodologies, and data interpretation of SIL in drug metabolism studies, designed to equip researchers with the knowledge to leverage this technology effectively.

Core Principles of Stable Isotope Labeling

Stable isotopes are non-radioactive forms of elements that contain a different number of neutrons than their more common counterparts. This difference in neutron count results in a greater atomic mass. For drug metabolism studies, isotopes of common elements in organic molecules are utilized, primarily deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

The fundamental principle of SIL lies in the ability to distinguish the labeled drug and its metabolites from their endogenous or unlabeled counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Because the chemical and physiological properties of the labeled molecule are virtually identical to the unlabeled version, it follows the same metabolic pathways. This allows researchers to trace the journey of the drug through a biological system with high precision and safety, a significant advantage over traditional radiolabeling techniques.

Applications in Drug Metabolism

The versatility of stable isotope labeling lends itself to a wide array of applications throughout the drug discovery and development pipeline:

-

Elucidation of Metabolic Pathways: By tracking the appearance of the isotopic label in various metabolites, complex biotransformation pathways can be mapped. This includes identifying sites of oxidation, reduction, hydrolysis, and conjugation.

-

Pharmacokinetic (PK) Analysis: SIL is instrumental in determining key PK parameters such as clearance, volume of distribution, and bioavailability. Co-administering a labeled intravenous dose with an unlabeled oral dose, for example, allows for the precise determination of absolute bioavailability in a single experiment.

-

Reactive Metabolite Trapping: The formation of reactive, electrophilic metabolites is a major safety concern in drug development. Stable isotope-labeled trapping agents, such as glutathione (B108866) ([¹³C₂, ¹⁵N]-GSH), can be used to capture these transient species, allowing for their identification and characterization.

-

Enzyme Phenotyping: SIL can help identify the specific enzymes responsible for a drug's metabolism by observing the formation of labeled metabolites in the presence of specific enzyme inhibitors or recombinant enzyme systems.

-

Drug-Drug Interaction (DDI) Studies: The impact of a co-administered drug on the metabolism of a candidate compound can be precisely quantified by monitoring the disposition of the stable isotope-labeled drug.

Data Presentation: The Impact of Deuteration on Pharmacokinetics

A prominent application of stable isotope labeling is the strategic replacement of hydrogen with deuterium at sites of metabolic oxidation. This "deuteration" can significantly slow down the rate of metabolism due to the kinetic isotope effect, leading to improved pharmacokinetic profiles. The following tables summarize the pharmacokinetic parameters of two deuterated drugs compared to their non-deuterated analogs.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites

| Parameter | Deutetrabenazine (7.5 mg BID) | Tetrabenazine (25 mg BID) |

| AUC₀₋₁₂ (ng·h/mL) | 134.0 | 140.0 |

| Cₘₐₓ (ng/mL) | 15.2 | 29.8 |

| Cₘᵢₙ (ng/mL) | 6.8 | 1.4 |

| Peak-to-trough ratio | 2.2 | 21.3 |

Data represents the mean values for the sum of the active metabolites (α- and β-dihydrotetrabenazine) at steady-state. BID = twice daily. Data compiled from multiple sources.[1]

Table 2: Comparative Pharmacokinetic Data for Ivacaftor and Deutivacaftor (Ivacaftor-d9)

| Parameter | Ivacaftor | Deutivacaftor (Ivacaftor-d9) | Improvement with Deuteration |

| Area Under the Curve (AUC) | Baseline | Approximately 3-fold greater than Ivacaftor[2] | Substantially increased total drug exposure |

| Plasma Concentration at 24 hours (C₂₄) | Baseline | Approximately 3-fold greater than Ivacaftor[2] | Higher sustained plasma levels |

| Half-life (t₁/₂) | Baseline | Approximately 40% longer than Ivacaftor[2] | Slower elimination from the body |

Data from a head-to-head, single-dose, crossover Phase 1 clinical trial in healthy volunteers following a single 150 mg dose of each compound.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in stable isotope labeling for drug metabolism studies.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible stable isotope labeling studies. Below are methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a deuterated drug candidate compared to its non-deuterated analog.

Materials:

-

Human liver microsomes (HLM)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compounds (deuterated and non-deuterated)

-

Internal standard (a stable isotope-labeled analog of a different compound)

-

Acetonitrile (ACN) for quenching

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

-

Prepare a working solution of the NADPH regenerating system in phosphate buffer.

-

Prepare working solutions of the test compounds (e.g., 1 µM) in phosphate buffer.

-

Prepare the quenching solution: ACN containing the internal standard.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM suspension and the NADPH regenerating system at 37°C for 10 minutes.

-

Initiate the reaction by adding the test compound working solution to the wells.

-

Incubate the plate at 37°C with constant shaking.

-

-

Sampling and Quenching:

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

-

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of a deuterated drug and its non-deuterated analog following oral administration in rats.

Materials:

-

Sprague-Dawley rats (male, 200-250 g)

-

Test compounds (deuterated and non-deuterated) formulated for oral gavage

-

Internal standard for bioanalysis

-

Blood collection tubes (e.g., with K₂-EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of the deuterated or non-deuterated compound via gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-